molecular formula C19H17BrN2O2 B2984168 3-bromo-N-(1-methyl-2-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)benzamide CAS No. 898454-47-2

3-bromo-N-(1-methyl-2-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)benzamide

Katalognummer: B2984168
CAS-Nummer: 898454-47-2
Molekulargewicht: 385.261
InChI-Schlüssel: ZVGLVTFAISSPEY-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Synthesis Analysis

The synthesis of such a compound would likely involve the formation of the quinoline ring, followed by the introduction of the benzamide group. The bromine atom could be introduced through a halogenation reaction .


Molecular Structure Analysis

The molecular structure of this compound would be complex due to the presence of multiple rings and functional groups .


Chemical Reactions Analysis

The compound could undergo a variety of chemical reactions, depending on the conditions. For example, the bromine atom could be replaced with other groups in a substitution reaction .


Physical And Chemical Properties Analysis

The physical and chemical properties of the compound would be influenced by its structure. For example, the presence of the bromine atom could increase its density and boiling point .

Wissenschaftliche Forschungsanwendungen

Antibacterial Activity

One research avenue explores the antibacterial potential of novel pyrrolo[3,4-b]quinolin-2(3H)-yl)benzamides, designed through molecular hybridization approaches. These compounds have been synthesized and shown effective against various bacterial strains, including Staphylococcus aureus and Escherichia coli, highlighting their potential as antibacterial agents (Largani et al., 2017).

Polymorphism in Pharmaceuticals

Research into the polymorphs of related compounds, such as 4-nitro-N-(quinolin-8-yl)benzamide, reveals insights into how different crystal structures (polymorphs) can influence the physical properties of pharmaceutical compounds. This is crucial for understanding the stability, solubility, and bioavailability of drugs (Khakhlary & Baruah, 2014).

Synthesis of Pyrroloquinolines

Another significant application is in the synthesis methodologies for pyrroloquinolines, a structural motif found in many biologically active compounds. Studies describe various synthetic routes, including palladium-catalyzed reactions and intramolecular Friedel–Crafts cyclization, to create pyrroloquinoline derivatives. These methods underscore the importance of these compounds in drug discovery and development (Moon et al., 2015).

Antiproliferative Agents

The exploration of pyridone-annelated isoindigos for their antiproliferative activities against various cancer cell lines demonstrates the potential of related compounds in cancer therapy. Some derivatives have shown selective and strong activities, indicating their promise as anticancer agents (Saleh et al., 2014).

Domino Reactions for Functionalized Derivatives

Efficient synthesis of highly functionalized 3H-pyrrolo[2,3-c]quinolin-4(5H)-ones via domino reactions showcases the versatility of these compounds in creating diverse molecular architectures. This is crucial for developing new drugs with tailored properties for better therapeutic outcomes (Wang et al., 2014).

Wirkmechanismus

The mechanism of action would depend on the biological target of the compound. Many benzamide and quinoline derivatives are known to interact with enzymes or receptors in the body .

Safety and Hazards

As with any chemical compound, handling this substance would require appropriate safety measures. It’s important to refer to the Material Safety Data Sheet (MSDS) for specific safety and hazard information .

Zukünftige Richtungen

Future research could explore the potential therapeutic applications of this compound. Given the biological activities of similar structures, it could be a promising candidate for drug development .

Eigenschaften

IUPAC Name

3-bromo-N-(3-methyl-2-oxo-1-azatricyclo[6.3.1.04,12]dodeca-4,6,8(12)-trien-6-yl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H17BrN2O2/c1-11-16-10-15(21-18(23)13-4-2-6-14(20)8-13)9-12-5-3-7-22(17(12)16)19(11)24/h2,4,6,8-11H,3,5,7H2,1H3,(H,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZVGLVTFAISSPEY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1C2=CC(=CC3=C2N(C1=O)CCC3)NC(=O)C4=CC(=CC=C4)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H17BrN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

385.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.